Alitame hydrate

概要

説明

Alitame hydrate is a dipeptide sweetener that contains aspartic acid. It was developed by Pfizer in the early 1980s and is marketed in some countries under the brand name Aclame . This compound is approximately 2000 times sweeter than sucrose (table sugar) and about 10 times sweeter than aspartame . Unlike aspartame, alitame does not contain phenylalanine, making it suitable for individuals with phenylketonuria .

準備方法

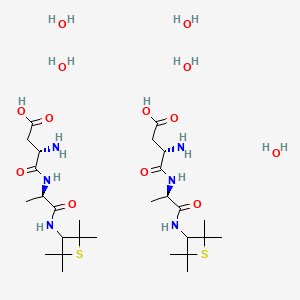

Alitame hydrate is prepared through a multistep synthesis involving the reaction between two intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame / 4-methylbenzenesulfonic acid adduct followed by additional purification steps, and finally recrystallization from water as the 2.5 hydrate .

化学反応の分析

Alitame hydrate undergoes various chemical reactions, including oxidation and hydrolysis. The terminal amide group in alitame provides better hydrolytic stability compared to the methyl ester group in aspartame . Common reagents used in these reactions include potassium permanganate and ninhydrin . Major products formed from these reactions include the beta isomer and alanine amide .

科学的研究の応用

Alitame hydrate has found applications in various fields due to its intense sweetness and stability. In the food industry, it is used as a high-intensity sweetener in various products, including beverages and baked goods . Its stability at high temperatures and a broader pH range makes it suitable for many food processing applications . Additionally, alitame has been studied for its potential use in pharmaceuticals as a non-nutritive sweetener .

作用機序

The mechanism by which alitame exerts its sweetening effect involves its interaction with taste receptors on the tongue. The specific molecular targets and pathways involved in this interaction are not fully understood, but it is believed that alitame binds to the sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness .

類似化合物との比較

Alitame hydrate is often compared to other high-intensity sweeteners such as aspartame, neotame, and saccharin. Unlike aspartame, alitame does not contain phenylalanine, making it suitable for individuals with phenylketonuria . Neotame, another dipeptide sweetener, is also about 2000 times sweeter than sucrose but has a different chemical structure . Saccharin, while more stable than alitame, has a bitter aftertaste that alitame lacks .

Similar Compounds::- Aspartame

- Neotame

- Saccharin

- Acesulfame potassium

生物活性

Alitame hydrate is a high-intensity sweetener derived from amino acids, primarily L-aspartic acid and D-alanine, combined with a thietane-derived amine. Its unique structure contributes to its biological activity, particularly in metabolic processes and potential effects on human health. This article delves into the biological activity of this compound, including its stability, metabolism, and effects observed in various studies.

This compound is known for its stability under dry conditions but is susceptible to degradation when exposed to elevated temperatures or low pH environments. Studies indicate that alitame remains relatively stable in simulated gastric juices, showing only slight degradation over prolonged periods .

Table 1: Stability of this compound

| Condition | Stability Observed |

|---|---|

| Dry Room Temperature | Stable |

| Elevated Temperature | Degradation |

| Low pH Solution | Degradation |

| Simulated Gastric Juices (24h) | Slight Degradation |

Metabolism and Enzyme Interaction

Research has demonstrated that alitame undergoes metabolic processes primarily in the liver and intestines. In rat studies, alitame was shown to induce hepatic enzymes, particularly cytochrome P-450 isoenzymes, which are crucial for drug metabolism .

Key Findings from Metabolism Studies

- Enzyme Induction : Alitame administration increased the activity of liver enzymes such as O-demethylase, with significant enzyme activity observed at higher doses (up to 2000 mg/kg) .

- Intestinal Metabolism : Alitame was cleaved by intestinal homogenates, with a conversion rate of 13-21% after 10 minutes of incubation, indicating enzymatic activity .

Case Studies and Human Trials

A notable study involved eight male subjects who received alitame in gelatine capsules over 14 days at a dose of 15 mg/kg body weight per day. The results indicated minimal adverse effects and supported the safety profile of alitame as a food additive .

Table 2: Summary of Human Trial Findings

| Parameter | Result |

|---|---|

| Dose | 15 mg/kg/day |

| Duration | 14 days |

| Adverse Effects | Minimal |

Health Implications

The use of alitame as a sweetener has been linked to various health implications, particularly concerning obesity and metabolic disorders. As an artificial sweetener, it provides a low-calorie alternative to sugar, which can be beneficial for weight management. However, the breakdown products of alitame have raised concerns regarding their potential metabolic effects .

Research Insights on Health Effects

- Weight Management : Alitame's low-calorie content makes it an attractive option for individuals seeking to reduce sugar intake.

- Metabolic Concerns : Some studies suggest that artificial sweeteners may not trigger physiological satiety mechanisms effectively, potentially leading to increased overall caloric consumption .

特性

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2/t2*7-,8+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKRGBSZPCGQB-FLBSXDLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035028 | |

| Record name | Alitame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder | |

CAS No. |

99016-42-9 | |

| Record name | Alitame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099016429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALITAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KI9M51JOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。